4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2S/c1-8-15-11-10(9-5-3-2-4-6-9)7-17-12(11)13(14)16-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQPVMFGCLJZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)SC=C2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of substituted thiophenes and pyrimidines, followed by chlorination and methylation steps. For instance, a substituted thiophene can be reacted with a pyrimidine derivative in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to introduce the chlorine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno ring.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium phosphate (K3PO4).
Major Products:
Substituted Derivatives: Amino or thiol-substituted thieno[3,2-d]pyrimidines.
Oxidized Products: Sulfoxides and sulfones.
Coupled Products: Biaryl or heteroaryl derivatives.
Scientific Research Applications
Kinase Inhibitors
One of the primary applications of 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine is in the development of kinase inhibitors , which are crucial for cancer therapy. Kinases play a vital role in cell signaling pathways, and their dysregulation is often associated with cancer. The compound's core structure enables modifications that enhance its selectivity and efficacy against specific kinases.
Case Study:
A study focused on synthesizing derivatives of this compound demonstrated promising inhibitory activity against various kinases involved in cancer progression. For instance, derivatives were tested against the epidermal growth factor receptor (EGFR) and showed significant inhibition compared to standard treatments .
Anticancer Activity
Research has shown that derivatives of this compound exhibit anticancer properties . These derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
Data Table: Anticancer Activity of Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|---|
| 4-Chloro-2-methyl-7-phenylthieno | MCF-7 | 5.0 | Comparable |
| 4-Methoxy derivative | HeLa | 3.5 | More effective |
| 4-Fluoro derivative | HCT-116 | 4.0 | Comparable |
The above table highlights that certain derivatives show IC50 values comparable to or better than doxorubicin, a standard chemotherapy drug .
Anti-inflammatory Properties
In addition to its anticancer applications, this compound has been investigated for its anti-inflammatory effects . Research indicates that some derivatives can inhibit COX enzymes, which are key players in inflammation pathways.
Case Study:
In vitro studies demonstrated that specific derivatives inhibited COX-1 and COX-2 activity significantly, suggesting potential for treating inflammatory diseases . The structure–activity relationship (SAR) analysis revealed that modifications at the phenyl ring enhanced anti-inflammatory potency.
Synthesis and Derivatization
The ability to modify the thieno[3,2-d]pyrimidine scaffold is crucial for expanding its applications. Various synthetic routes have been developed to introduce different functional groups, enhancing biological activity and selectivity.
Synthetic Pathways
- Electrophilic Substitution Reactions: The chloro group can be replaced with various nucleophiles.
- Cross-Coupling Reactions: Utilizing palladium-catalyzed reactions allows for the introduction of aryl groups.
- Functional Group Transformations: The thieno ring can undergo oxidation or reduction to yield diverse derivatives.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases or receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of downstream targets. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs of 4-chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine differ in substituent type, position, or core structure. Below is a comparative analysis:
Table 1: Structural Comparison of Thieno[3,2-d]pyrimidine Derivatives
Reactivity and Functionalization
- Chlorine Reactivity: The chlorine at position 4 in the target compound facilitates nucleophilic substitution, analogous to 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine. However, the latter’s dual chlorine atoms enable sequential functionalization, broadening its utility in multi-step syntheses .
- Phenyl vs. Methoxyphenyl : The phenyl group at position 7 in the target compound enhances hydrophobicity, whereas its methoxy-substituted analog (CAS 827614-35-7) exhibits improved aqueous solubility, making it more suitable for biological assays .
- Methyl vs.
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-2-methyl-7-phenylthieno[3,2-d]pyrimidine?
The synthesis typically involves halogenation and substitution reactions on the thieno[3,2-d]pyrimidine core. Key steps include:
- Chlorine introduction : Selective chlorination at the 4-position using POCl₃ or other chlorinating agents under reflux conditions.
- Methyl and phenyl group incorporation : Suzuki-Miyaura coupling or nucleophilic substitution for methyl/phenyl attachment at positions 2 and 7, respectively.
- Reaction optimization : Temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling) are critical for yield and purity. Analytical validation via HPLC and NMR is essential to confirm structural integrity .
Q. How can spectroscopic methods (NMR, HPLC) characterize this compound?
- ¹H/¹³C NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm), while the phenyl group at position 7 shows aromatic protons (δ 7.2–7.6 ppm). Chlorine’s deshielding effect alters chemical shifts for adjacent carbons.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are standard. Retention times and peak symmetry validate purity (>95%) .
Q. What is the role of substituents (Cl, methyl, phenyl) in modulating reactivity?
- Chlorine (C4) : Acts as a leaving group for further functionalization (e.g., amination or cross-coupling). Its electron-withdrawing nature enhances electrophilic substitution at adjacent positions.
- Methyl (C2) : Steric hindrance influences regioselectivity in subsequent reactions.
- Phenyl (C7) : Enhances π-π stacking interactions in biological targets, potentially improving binding affinity .
Advanced Research Questions
Q. How can derivatives of this compound be designed for multi-target biological activity?
- Scaffold diversification : Replace chlorine with amines or alkoxy groups to target enzymes like acetylcholinesterase (AChE) or amyloid-β (Aβ).
- Structure-activity relationship (SAR) : Analogues with 3,4-dimethoxyphenethylamine at C4 show dual Aβ aggregation inhibition and metal chelation (e.g., Fe²⁺), as seen in pyrido[3,2-d]pyrimidine derivatives .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Control variables : Standardize assay conditions (e.g., Aβ40/42 concentrations in aggregation assays) to minimize variability.
- Orthogonal validation : Confirm inhibitory activity (e.g., IC₅₀) using both fluorescence (Thioflavin T) and TEM for Aβ fibril visualization. Discrepancies may arise from differences in compound solubility or aggregation kinetics .
Q. What crystallographic strategies are effective for structural elucidation?
- Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) single-crystal X-ray diffraction.
- Software tools : SHELX for structure solution (direct methods) and WinGX for refinement. Hydrogen bonding patterns can be analyzed via graph set theory to predict packing motifs .
Q. How to optimize reaction conditions for scale-up without compromising yield?
- DoE (Design of Experiments) : Screen solvents (e.g., ethanol vs. acetonitrile), temperatures, and catalyst loadings.
- Continuous flow reactors : Improve heat/mass transfer for exothermic reactions (e.g., chlorination). Pilot studies show ~15% yield increase compared to batch methods .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use Discovery Studio with LibDock to simulate interactions with AChE (PDB: 1B41) or Aβ (PDB: 2LMN). Prioritize compounds with dual H-bonding (e.g., pyrimidine N1) and hydrophobic contacts .
Q. How to analyze hydrogen bonding networks in crystal structures?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
